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Compound of Interest

4-(Diethylamino)phenylboronic
Compound Name:

acid
CAS No.: 91011-76-6
Cat. No.: B3166309

Get Quote

\ J

CAS Number: 91011-76-6 Molecular Formula:

Molecular Weight: 193.05 g/mol Appearance: White to off-white solid Solubility: Soluble in
DMSO, Methanol, Ethanol; limited solubility in non-polar solvents (Hexanes).

Executive Technical Summary

4-(Diethylamino)phenylboronic acid is an amphiphilic organoboron compound characterized
by an electron-rich aromatic system due to the para-diethylamino group. This structural feature
makes it highly reactive in palladium-catalyzed cross-coupling reactions and gives it unique
intramolecular charge transfer (ICT) properties useful in fluorescence sensing.

Critical Handling Note: Like most arylboronic acids, this compound exists in a dynamic
equilibrium with its cyclic trimeric anhydride (boroxine) and may contain varying amounts of
water. Spectroscopic analysis (particularly NMR and IR) must account for this equilibrium,
which is solvent-dependent.

Synthesis & Structural Context

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3166309#bc-rfq
https://www.benchchem.com/product/b3166309/docs?utm_src=pdf-body#comprehensive-spectroscopic-guide-4-diethylamino-phenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166309?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

To understand the impurities and spectral artifacts often seen in commercial samples, one must
understand the synthesis. The standard route involves Lithium-Halogen exchange or Grignard
formation followed by electrophilic trapping with a borate ester.

Synthesis Workflow (Graphviz Visualization)

4-Bromo-N,N-diethylaniline 1. n-BuLi or Mg, THF, -78°C 2. B(QiPr)3 or B(OMe)3 . q (D 3 SN L _ - H20 (Reversible,
(CAS 2052-06-4) |—>| (Lithiation/Grignard) (Borate Trapping) 3. Acidic Hydrolysis (HCI) 4-(Diethylamino)phenylboronic Acid L H20 (Common Impurity)

Click to download full resolution via product page

Caption: Synthesis pathway via lithiation/Grignard sequence showing the reversible
dehydration to boroxine.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice;: DMSO-

is the preferred solvent.

often leads to broad signals due to hydrogen bonding aggregation and partial dehydration.

H NMR Data (400 MHz, DMSO-

)

The spectrum is dominated by the para-substitution pattern and the ethyl groups. Note that the
boronic acid -OH protons are labile and their chemical shift/visibility varies with water content.
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Shift (
Position Multiplicity Integration Assignment
ppm)
Boronic acid
B-OH 7.80-8.20 Broad Singlet 2H hydroxyls
(Exchangeable)
Doublet ( Aromatic protons
Ar-H (Orthoto B)  7.60 — 7.65 2H adjacent to
Hz) Boron
Doublet ( Aromatic protons
Ar-H (Meta to B) 6.60 — 6.65 2H adjacent to
Hz) Nitrogen
Quartet ( Methylene
N-CH 3.30-3.38 4H protons of ethyl
H2) group
Triplet (
Methyl protons of
CH 1.05-1.10 6H yiP
Hz) ethyl group

Technical Insight: The aromatic protons ortho to the boron atom are deshielded (shifted
downfield) due to the electron-withdrawing nature of the empty p-orbital on boron, while the
protons ortho to the nitrogen are shielded (upfield) due to resonance donation.

C NMR Data (100 MHz, DMSO-

)

The carbon attached to boron is often broad or invisible due to the quadrupolar relaxation of
the

B nucleus.
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Shift (
Assignment Notes
ppm)
1495 C-N (Ipso) Deshielded by Nitrogen
Characteristic of arylboronic
135.5 C-H (Ortho to B) )
acids
Very Broad/Weak
120.0-125.0 C-B (Ipso) _
(Quadrupolar broadening)
110.5 C-H (Meta to B) Shielded by electron donation
43.8 N-CH Methylene carbon
12.5 CH Methyl carbon

B. Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the boronic acid functionality and the dehydration state.
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Wavenumber (cm

Vibration Mode Diagnostic Value
)
Broad band indicating
3200 — 3450 O-H Stretch hydrogen bonded -B(OH)
Aliphatic C-H from diethyl
2850 — 2980 C-H Stretch
groups.
Aromatic ring breathing
1605, 1515 C=C Stretch
modes.
Strong, characteristic band for
1340 — 1380 B-O Stretch ] )
boronic acids.
Often obscured but diagnostic
650 — 750 C-B Stretch

in fingerprint region.

Expert Tip: A sharp peak appearing around 670-690 cm

often indicates the formation of the boroxine anhydride (trimer) ring.

C. Mass Spectrometry (MS)

Boronic acids are tricky in MS due to their tendency to form esters with alcohols (like methanol
used in LC-MS mobile phases) and anhydrides.

 lonization Mode: ESI (Electrospray lonization) in Positive or Negative mode.
 |sotopic Pattern: Boron has two stable isotopes:

B (~20%) and

B (~80%). This creates a distinctive isotopic pattern where the M peak is accompanied by an
M-1 peak of approximately 25% intensity.
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lon Species m/z (Calculated) Notes

[M+H] 194.13 Protonated molecular ion.
} Deprotonated species

[M-H] 192.12 P P

(Negative mode).

[M+Na] 216.12 Sodium adduct.
) Boroxine trimer (
[Trimer+H] ~524
).
Methyl ester artifact (if MeOH
[M+MeOH-+H] 926,15 y (

is used).

Experimental Protocols
Protocol A: Preparation for NMR Analysis

To ensure reproducible chemical shifts and minimize boroxine interference.

Solvent: Use anhydrous DMSO-

(99.9% D).

o Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.
o Additives: If peaks are extremely broad, add 1 drop of

to exchange the OH protons (this will eliminate the OH peak but sharpen the aromatic
signals) or a trace of NaOD to form the boronate species.

e Acquisition: Run standard proton parameters (sw=12-15 ppm, d1=1.0s).

Protocol B: Pinacol Ester Derivatization (For
Purification/Storage)

Since the free acid is unstable, converting it to the pinacol ester is a standard method for
purification and long-term storage.
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e Mix: Combine 4-(diethylamino)phenylboronic acid (1.0 eq) with Pinacol (1.1 eq) in
Toluene or DCM.

e Dehydrate: Add

(anhydrous) or use a Dean-Stark trap (if refluxing in toluene) to remove water.

e Stir: Stir at room temperature for 2-4 hours.
o Workup: Filter off the drying agent and concentrate in vacuo.

o Result: The resulting pinacol ester is stable to silica gel chromatography and provides sharp
NMR signals.

Boronic Acid Stability Diagram

Boronic Acid Monomer
(Reactive Species)

- H20 (Heat/Vac)/ + H20 (Ambient) + Diol / - H20

Boroxine Trimer Boronate Ester
(Storage Form/Impurity) (e.g., Pinacol - Stable)

Click to download full resolution via product page

Caption: Equilibrium between the monomeric acid, the trimeric anhydride, and the stable ester
form.
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boronic acids as ICT donors.
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Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

e Precursor Data: NIST Chemistry WebBook, "4-Bromo-N,N-diethylaniline.”

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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